Methyl 2-amino-6-chloro-4-fluorobenzoate

Description

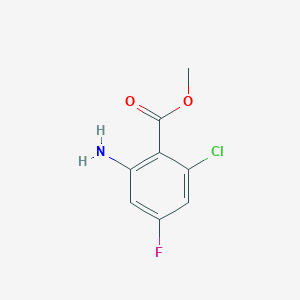

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-chloro-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAHMPUMDQALOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519790-48-7 | |

| Record name | methyl 2-amino-6-chloro-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 6 Chloro 4 Fluorobenzoate and Its Precursors

Direct Esterification Approaches

Direct esterification focuses on the conversion of 2-amino-6-chloro-4-fluorobenzoic acid to its methyl ester. This is a straightforward and common method for synthesizing esters when the parent carboxylic acid is readily available.

Acid-Catalyzed Esterification of Substituted Benzoic Acids

Acid-catalyzed esterification, often known as Fischer esterification, is a fundamental reaction in organic synthesis. The process involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the synthesis of Methyl 2-amino-6-chloro-4-fluorobenzoate, the parent carboxylic acid is reacted with methanol (B129727).

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the benzoic acid derivative by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final methyl ester product. Common catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or thionyl chloride (SOCl₂). nih.gov Solid acid catalysts, such as modified Montmorillonite K10 clay, have also been employed as an effective and reusable alternative to mineral acids. ijstr.org

Optimization of Reaction Parameters in Esterification (e.g., catalyst concentration, temperature, reactant molar ratios)

The efficiency and yield of the esterification reaction are highly dependent on several key parameters. Optimization of these conditions is critical for achieving the desired outcome, especially in an industrial setting.

Catalyst Concentration: The concentration of the acid catalyst plays a vital role. A higher concentration generally increases the reaction rate but can also lead to unwanted side reactions or degradation of the product. Studies on solid acid catalysts have shown that an optimal weight percentage of the catalyst is necessary to achieve high yields. ijstr.org

Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate. ijstr.org However, excessively high temperatures can promote side reactions, such as the formation of colored by-products. google.com The optimal temperature is often dependent on the specific alcohol and catalyst used. google.com For the esterification of benzoic acid with 1-butyl alcohol, activation energies have been calculated to be around 58.40 kJ/mol for the forward reaction, underscoring the temperature sensitivity of the process. researchgate.net

Reactant Molar Ratios: According to Le Chatelier's principle, using an excess of one reactant (usually the alcohol, as it is often less expensive and easier to remove) can shift the equilibrium towards the formation of the ester, thereby increasing the yield. The removal of water as it is formed also serves to drive the reaction to completion. google.com

The following table, based on data for a model esterification reaction, illustrates the impact of varying reaction conditions on product yield. ijstr.org

| Entry | Catalyst (wt %) | Solvent | Time (hrs) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | 10 | Dichloromethane | 6 | 39 |

| 2 | 20 | Dichloromethane | 6 | 52 |

| 3 | 10 | Solvent-free | 6 | 85 |

| 4 | 10 | Solvent-free | 5 | 92 |

| 5 | 5 | Solvent-free | 5 | 71 |

Multi-Step Synthesis from Aromatic Precursors

Strategies Involving Amino Protection-Deprotection

In many multi-step syntheses, the amino group (-NH₂) is highly reactive and can interfere with subsequent reactions, such as oxidation or certain types of halogenation. To prevent unwanted side reactions, the amino group is often temporarily converted into a less reactive form using a protecting group.

Common strategies involve acylating the amine to form an amide (e.g., using acetic anhydride (B1165640) to form an acetanilide). The acetyl group is stable under many reaction conditions but can be readily removed (deprotected) by acid or base hydrolysis at a later stage to regenerate the free amino group. This protection-deprotection sequence ensures that other functionalization reactions can proceed without affecting the amino moiety.

Aromatic Functionalization Reactions (e.g., Vilsmeier-Haack Formylation, Oxidation, Hydrogenation, Halogenation)

A variety of functionalization reactions are used to build the target molecule's structure on a simpler aromatic core.

Hydrogenation: The catalytic hydrogenation of nitroarenes is a primary method for introducing an amino group onto an aromatic ring. acs.org This reaction involves the reduction of a nitro group (-NO₂) to an amine (-NH₂) using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. acs.orgnih.gov This method is highly efficient and produces water as the only byproduct, making it an environmentally favorable approach. acs.orgnih.gov

Halogenation: Electrophilic aromatic halogenation is used to introduce halogen atoms like chlorine directly onto the benzene (B151609) ring. numberanalytics.comwikipedia.org The reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen and make it a sufficiently strong electrophile to attack the aromatic ring. libretexts.orglibretexts.org The position of halogenation is directed by the existing substituents on the ring.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. jk-sci.com It employs a Vilsmeier reagent, which is formed from the reaction of a substituted amide like dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The resulting electrophilic iminium salt reacts with the aromatic substrate, and subsequent hydrolysis yields an aryl aldehyde. wikipedia.org

Oxidation: An aldehyde or methyl group on the aromatic ring can be oxidized to form the required carboxylic acid (-COOH) group. A variety of oxidizing agents can be used for this purpose, including potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. nih.govyoutube.com More environmentally friendly methods using atmospheric oxygen and a catalyst have also been developed. misericordia.edu

Diazotization and Halogenation Reactions (e.g., Classical Balz-Schiemann Reaction, Halogen Exchange)

Diazonium salts are versatile intermediates in aromatic chemistry, particularly for the introduction of halogens that are difficult to install by direct electrophilic substitution, such as fluorine.

Classical Balz-Schiemann Reaction: This is the most common and historically significant method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgtaylorfrancis.com The reaction begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an aryl diazonium salt. byjus.com The addition of fluoroboric acid (HBF₄) precipitates the relatively stable aryldiazonium tetrafluoroborate (B81430) salt. taylorfrancis.comacs.org Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the desired aryl fluoride. wikipedia.orgbyjus.com

Halogen Exchange (Sandmeyer Reaction): While the Balz-Schiemann reaction is specific for fluorination, the Sandmeyer reaction is a related process used to introduce chlorine or bromine. vedantu.com In this reaction, an aryl diazonium salt is treated with a copper(I) halide (CuCl or CuBr). vedantu.comncert.nic.in This process facilitates the replacement of the diazonium group with the corresponding halogen. The introduction of iodine can be achieved more simply by treating the diazonium salt with an aqueous solution of potassium iodide, without the need for a copper catalyst. ncert.nic.in

Meerwein Arylation Reaction Strategies for Analogous Compounds

The Meerwein arylation is a versatile organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt like copper(II) chloride. wikipedia.org The reaction proceeds via a proposed radical mechanism, where the diazonium salt loses nitrogen gas to form an aryl radical. wikipedia.org This radical then adds to the alkene. While the classic application results in an alkylated arene, the principles of this reaction can be adapted for creating C-C bonds in the synthesis of complex aromatic systems analogous to this compound.

The core of the reaction involves the generation of an aryl radical from a diazonium salt, which can then be trapped by a suitable partner. wikipedia.org For the synthesis of substituted aminobenzoate analogs, a hypothetical strategy could involve the diazotization of a substituted aniline, followed by a copper-catalyzed reaction with a suitable acceptor to introduce a new substituent onto the aromatic ring. The versatility of the Meerwein arylation allows for the introduction of various functionalities, depending on the alkene and the reaction conditions.

Recent advancements have expanded the scope of this reaction, including photoredox-catalyzed versions. bris.ac.uk A visible-light-mediated Meerwein arylation has been developed for the intermolecular amino-arylation of alkenes. bris.ac.uk This multicomponent reaction efficiently forms various amides under mild conditions and demonstrates a broad substrate scope with tolerance for a wide range of functional groups. bris.ac.uk Such a strategy could be conceptually applied to build complex backbones that are later converted into the desired aminobenzoate structure.

Table 1: Key Features of the Meerwein Arylation Reaction

| Feature | Description |

|---|---|

| Reactants | Aryl diazonium salt, Electron-poor alkene |

| Catalyst | Typically a metal salt (e.g., Copper(II) chloride) |

| Key Intermediate | Aryl radical |

| General Product | Alkylated arene compound |

| Mechanism | Radical-nucleophilic aromatic substitution |

Oxidative Ring-Opening Strategies for 2-Aminobenzoate (B8764639) Formation (e.g., from 3-Aminoindazoles)

A novel and efficient strategy for the synthesis of 2-aminobenzoates involves the oxidative ring-opening of 3-aminoindazoles. rsc.orgrsc.org This method is significant as it represents the first documented example of N–N bond cleavage in 3-aminoindazoles to produce these valuable building blocks. rsc.org The reaction proceeds under mild conditions and can be controlled to produce a variety of 2-aminobenzoates, including free, mono-brominated, and dual-brominated products, by selecting the appropriate oxidant and bromine source. rsc.orgrsc.org

The process is initiated by choosing a model substrate, such as the commercially available 1H-indazol-3-amine. rsc.org The reaction's versatility has been demonstrated with various alcohols, which act as both reactant and solvent. For instance, using different alcohols like methanol, ethanol, and isopropanol (B130326) leads to the formation of the corresponding alkyl 2-aminobenzoates in good yields. rsc.org The steric hindrance of the alcohol can affect the reaction yield, with bulkier alcohols like isopropanol and tertiary butanol resulting in lower yields. rsc.org

The proposed mechanism begins with the oxidation of the free amino group of the 3-aminoindazole to a nitroso intermediate. rsc.org This is followed by a series of steps including a rsc.orgnih.gov-H shift, nucleophilic attack by the alcohol, and subsequent N-N bond cleavage assisted by water and an agent like N-Bromosuccinimide (NBS). rsc.org This innovative pathway highlights a new reactivity for 3-aminoindazoles, providing a streamlined route to 2-aminobenzoates, which are crucial precursors for nitrogen-containing heterocycles like quinazolin-4(3H)-ones. rsc.org

Table 2: Selected Results of Oxidative Ring-Opening of 1H-indazol-3-amine

| Alcohol (Solvent) | Product | Yield (%) |

|---|---|---|

| Methanol | Methyl 2-aminobenzoate | 72% |

| Ethanol | Ethyl 2-aminobenzoate | 70% |

| n-Propanol | n-Propyl 2-aminobenzoate | 65% |

| Isopropanol | Isopropyl 2-aminobenzoate | 43% |

| Ethylene glycol methyl ether | 2-methoxyethyl 2-aminobenzoate | 67% |

| Deuterated Methanol (CD3OD) | Deuterated methyl 2-aminobenzoate | 68% |

Data sourced from a study on the oxidative ring-opening of 3-aminoindazoles. rsc.org

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly influential in the design of synthetic routes for chemical intermediates, aiming to reduce environmental impact and improve sustainability. mdpi.com For compounds like this compound, applying these principles can lead to more efficient and environmentally benign manufacturing processes.

A key aspect of green chemistry is the use of safer solvents. An iron(III) chloride-catalyzed tandem reaction for the synthesis of 2-aminobenzothiazole, an analogous heterocyclic amine, has been successfully demonstrated in water, offering an environmentally friendly alternative to volatile organic solvents. rsc.org This approach not only reduces pollution but can also simplify product isolation. Furthermore, the reaction medium in this process can be recovered and recycled without a significant loss of efficiency, adhering to the principle of waste prevention. rsc.org

Another green strategy involves the use of alternative energy sources, such as microwave irradiation. The synthesis of 2-substituted benzothiazoles has been achieved through the condensation of ortho-aminothiophenol with various fatty acids under microwave irradiation, a method that is rapid, solvent-free, and highly efficient. mdpi.com Similarly, novel pyrimidines have been synthesized using microwave-assisted methods, significantly reducing reaction times. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Principle | Conventional Approach | Green Chemistry Approach | Example |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Chlorobenzene) | Water, Supercritical CO₂, Ionic Liquids | FeCl₃-catalyzed reaction in water rsc.org |

| Energy | Conventional heating (oil baths) | Microwave irradiation, Ultrasound | Microwave-assisted synthesis of benzothiazoles mdpi.com |

| Catalyst | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts | Recyclable FeCl₃ catalyst rsc.org |

| Feedstock | Petroleum-based | Renewable resources (e.g., glucose) | Biosynthesis of aminobenzoic acids via shikimate pathway mdpi.com |

Comprehensive Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. Through one-dimensional and two-dimensional NMR experiments, the chemical environment of each atom in Methyl 2-amino-6-chloro-4-fluorobenzoate can be mapped out.

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and fluorine atoms in the molecule.

¹H NMR: In the proton NMR spectrum, distinct signals are expected for the aromatic protons, the amine (-NH₂) protons, and the methyl (-OCH₃) protons. The aromatic protons will appear as multiplets in the downfield region of the spectrum due to their varied electronic environments influenced by the electron-withdrawing chloro and fluoro groups and the electron-donating amino group. The amine protons typically present as a broad singlet, and the methyl protons will be a sharp singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum will show separate resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group will be observed at the lowest field. The aromatic carbons will appear in a range determined by the attached substituents, with carbons bonded to electronegative atoms like chlorine and fluorine showing characteristic shifts. The methyl carbon will be found at the highest field.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet informative tool for fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom attached to the benzene (B151609) ring. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Studies on similar fluorobenzoate compounds have shown that the chemical shift of the ¹⁹F signal is sensitive to the electronic state of the molecule. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| Amine (-NH₂) | 4.0 - 6.0 (broad) | |

| Methyl (-OCH₃) | 3.5 - 4.0 | |

| ¹³C | Carbonyl (-C=O) | 160 - 170 |

| Aromatic (Ar-C) | 100 - 150 | |

| Methyl (-OCH₃) | 50 - 60 |

Note: The predicted chemical shift ranges are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be particularly useful in assigning the signals of the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This allows for the unambiguous assignment of the protonated aromatic and methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and vibrational modes of the molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino group will show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching will appear around 3000-3100 cm⁻¹, while the methyl C-H stretching will be observed in the 2850-2960 cm⁻¹ range.

C=O Stretching: A strong absorption band for the carbonyl group of the ester is expected in the region of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

C-N, C-O, C-Cl, and C-F Stretching: The fingerprint region (below 1400 cm⁻¹) will contain a complex pattern of bands arising from the stretching and bending vibrations of the C-N, C-O, C-Cl, and C-F bonds.

Studies on related compounds like 2-amino-5-fluorobenzoic acid and other halogenated anilines provide a basis for the interpretation of these vibrational modes. nih.govnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Carbonyl (-C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ester (C-O) | C-O Stretch | 1100 - 1300 |

| C-F | C-F Stretch | 1100 - 1250 |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum is expected to show strong signals for the aromatic ring vibrations and the C-Cl bond stretching. The symmetric vibrations of the substituted benzene ring are often more prominent in the Raman spectrum. Research on similar molecules like 2-amino-5-fluorobenzoic acid and 2-chloro-6-methyl benzonitrile (B105546) demonstrates the utility of Raman spectroscopy in vibrational analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula and studying the fragmentation pathways of a compound.

Molecular Formula Validation: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound (C₈H₇ClFNO₂). The predicted monoisotopic mass for this compound is approximately 203.0149 Da. uni.lu

Fragmentation Pattern Analysis: The mass spectrum will also show fragment ions resulting from the breakdown of the parent molecule. Common fragmentation pathways for this type of compound would include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and potentially the chlorine atom. Analysis of these fragments helps to confirm the structure of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.0222 |

| [M+Na]⁺ | 226.0042 |

Note: The predicted m/z values are based on the elemental composition and may vary slightly in experimental data.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This allows for the detailed determination of molecular structure, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Molecular and Crystal Structure

While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, analysis of closely related compounds provides insight into the expected structural features. For instance, the analysis of Methyl 2-amino-5-chlorobenzoate reveals an almost planar molecular structure. nih.gov Similarly, studies on other substituted benzoates and aminopyridines confirm that SCXRD allows for the precise determination of crystal systems, space groups, and unit cell parameters. mdpi.comresearchgate.net For a given compound, this analysis would yield a crystallographic information file (CIF), containing atomic coordinates and displacement parameters, which forms the basis for all further structural analysis.

A hypothetical data table for the crystallographic parameters of a related compound, Methyl 2-amino-3-chloro-4-methoxybenzoate, is presented to illustrate the type of data obtained from an SCXRD experiment. researchgate.net

Table 1: Example Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₀ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| a (Å) | 10.677(2) |

| b (Å) | 4.0074(8) |

| c (Å) | 11.866(2) |

| β (°) | 112.108(6) |

| Volume (ų) | 470.37(17) |

Note: This data is for a related compound and serves as an illustrative example.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

Hydrogen bonds and other non-covalent interactions are crucial in defining the supramolecular architecture of a crystal. In molecules containing amino and ester functional groups, such as this compound, N—H···O hydrogen bonds are expected to be prominent features. nih.govresearchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.govnih.gov For example, in the crystal structure of Methyl 2-amino-5-chlorobenzoate, intermolecular N—H···O hydrogen bonds link molecules into chains, while an intramolecular N—H···O hydrogen bond creates a six-membered ring, contributing to the planarity of the molecule. nih.gov The study of various aminopyrimidine salts and co-crystals further demonstrates how N—H···O and O—H···N hydrogen bonds form specific motifs, such as R²₂(8) rings, which act as building blocks for the larger supramolecular assembly. researchgate.netnih.gov The presence of chlorine and fluorine atoms can also lead to other interactions, like halogen bonding or C—H···Cl/F contacts, which further stabilize the crystal packing. mdpi.comiucr.org

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goveurjchem.com The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds. nih.goviucr.org

Table 2: Example Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Related Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 44.8 |

| O···H/H···O | 14.6 |

| Cl···H/H···Cl | 13.3 |

| C···H/H···C | 7.5 |

| C···C | 6.6 |

Note: This data is from 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate (B1228818) and serves as an illustrative example. iucr.org

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are important areas of solid-state chemistry. Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical or agrochemical ingredients, such as melting point, solubility, and stability. internationalscholarsjournals.com Studies on organic acids and aminopyridine derivatives show that co-crystals and molecular salts can be formed through deliberate synthesis. mdpi.com The formation of a co-crystal versus a salt is often dependent on the pKa difference between the constituent molecules. mdpi.com While specific studies on the polymorphism or co-crystallization of this compound are not detailed in the searched literature, the potential for forming co-crystals with various co-formers (like dicarboxylic acids) exists and could be an area for future research to modify its solid-state properties. internationalscholarsjournals.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of chemical compounds and for separating them from reaction mixtures or impurities. The choice of technique depends on the analyte's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a widely used technique for the separation and purity analysis of non-volatile or thermally sensitive compounds like this compound. A reverse-phase (RP) HPLC method, likely using a C18 column, would be suitable. sielc.com The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of acid such as formic or phosphoric acid). sielc.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification, HPLC or UPLC systems can be coupled with a mass spectrometer. LC-MS provides both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer, confirming the identity of the target compound and any impurities. scielo.org.zanih.gov This technique is highly sensitive and can be used for quantitative analysis. scielo.org.za

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. Amino-containing compounds like this compound are generally polar and not sufficiently volatile for direct GC analysis. nih.gov Therefore, a derivatization step is typically required to convert the amino group into a less polar, more volatile functional group. nih.govchromatographyonline.com For example, amino acids are often converted to their methyl ester pentafluoropropionyl (Me-PFP) derivatives before GC-MS analysis. chromatographyonline.com Once derivatized, the compound can be separated on a capillary column (e.g., DB-5MS) and detected by the mass spectrometer, which provides a characteristic fragmentation pattern for identification. koreascience.krresearchgate.net

Table 3: Summary of Chromatographic Techniques for Analysis

| Technique | Typical Application | Key Parameters |

|---|---|---|

| HPLC/UPLC | Purity assessment, separation | Column (e.g., C18), Mobile Phase (Acetonitrile/Water), Detector (UV) |

| LC-MS | Identification, quantification | Ionization Source (e.g., ESI), Mass Analyzer (e.g., Quadrupole, Ion Trap) |

| GC-MS | Purity and impurity profiling (after derivatization) | Derivatization Agent, Column (e.g., DB-5MS), Ionization (EI) |

Quantum Chemical and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational chemistry.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Elucidation

Ab initio ("from the beginning") methods are computational chemistry methods based on quantum mechanics that are not dependent on any experimental data.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation.

Møller–Plesset Perturbation Theory (MP2): To improve upon the Hartree-Fock method, electron correlation effects can be included. Møller–Plesset perturbation theory is a common approach, with MP2 being the second-order correction. It generally provides more accurate results for molecular geometries and properties than the HF method.

Anharmonic Vibrational Frequency Calculations (e.g., GVPT2, VSCF, PT2-VSCF)

No specific studies detailing the application of General Vibrational Perturbation Theory (GVPT2), Vibrational Self-Consistent Field (VSCF), or second-order perturbation theory corrected VSCF (PT2-VSCF) for Methyl 2-amino-6-chloro-4-fluorobenzoate were found. These advanced computational methods are used to predict vibrational spectra with high accuracy by accounting for the anharmonicity of molecular vibrations, but their application to this specific molecule has not been documented in the available literature.

Non-Linear Optical (NLO) Properties Prediction

A search for theoretical predictions of the non-linear optical (NLO) properties of this compound did not return any specific results. Such studies typically involve calculating molecular hyperpolarizabilities to assess a compound's potential for applications in optoelectronics and photonics. However, no computational data on the NLO response of this particular molecule appears to be published.

Computational Modeling of Regioselectivity and Reaction Pathways

There is no available research that specifically models the regioselectivity or reaction pathways of this compound using computational methods. These types of theoretical investigations are crucial for understanding and predicting the outcomes of chemical reactions involving the compound, but they have not been reported in the scientific literature for this molecule.

Chemical Reactivity and Transformation Pathways

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr):

The aromatic ring of Methyl 2-amino-6-chloro-4-fluorobenzoate is substituted with both electron-donating (-NH₂) and electron-withdrawing (-COOCH₃, -Cl, -F) groups. For nucleophilic aromatic substitution to occur, the ring must be electron-deficient, a condition generally promoted by electron-withdrawing groups. However, the potent electron-donating amino group counteracts this effect, generally deactivating the ring towards nucleophilic attack.

Despite this, the halogen atoms can function as leaving groups. In SNAr reactions, the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the partial positive charge on the carbon it is attached to. Consequently, the reactivity order for halogens as leaving groups is often F > Cl > Br > I. This suggests that the fluorine at the C4 position would be more susceptible to substitution than the chlorine at the C6 position, although the electronic influence of the other substituents and steric factors would also play a crucial role in the reaction's feasibility and regioselectivity.

Electrophilic Aromatic Substitution (EAS):

The directing effects of the substituents are summarized below:

| Substituent | Position | Nature | Directing Effect |

| -NH₂ | 2 | Activating | ortho, para |

| -COOCH₃ | 1 | Deactivating | meta |

| -F | 4 | Deactivating | ortho, para |

| -Cl | 6 | Deactivating | ortho, para |

The powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it, which are C3 and C5 (the para position, C5, is relative to the C2 amino group). Steric hindrance from the bulky groups at C1 and C6 might favor substitution at the C5 position.

Functional Group Interconversions of the Ester, Amine, and Halogen Moieties

The various functional groups on this compound can be chemically modified through a range of interconversion reactions.

Ester Moiety:

Hydrolysis: The methyl ester can be converted to the corresponding carboxylic acid, 2-amino-6-chloro-4-fluorobenzoic acid, through acid- or base-catalyzed hydrolysis.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can transform the ester into an amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the primary alcohol, (2-amino-6-chloro-4-fluorophenyl)methanol.

Amine Moiety:

Acylation: The primary amine can readily react with acyl chlorides or anhydrides to form N-acyl derivatives.

Diazotization: Treatment with nitrous acid can convert the primary aromatic amine into a diazonium salt. This intermediate can then undergo various reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents in place of the amino group.

Condensation: The amino group can condense with aldehydes or ketones to form imines (Schiff bases).

Halogen Moieties:

Reductive Dehalogenation: The chlorine atom can be removed through catalytic hydrogenation.

Cross-Coupling Reactions: The chloro group can participate in metal-catalyzed cross-coupling reactions, as detailed in section 5.4.

Role as a Key Intermediate in Multi-Step Organic Synthesis

Anthranilate derivatives are valuable precursors in the synthesis of heterocyclic compounds, many of which are of interest in medicinal chemistry. The ortho-amino ester arrangement in this compound is particularly suited for the construction of fused ring systems.

Synthesis of Quinazolinones: A primary application of anthranilates is in the synthesis of quinazolinones. This can be achieved through condensation with a one-carbon source like formamide, followed by cyclization to form the heterocyclic ring. organic-chemistry.org

Synthesis of Benzodiazepines: This class of compounds can also be synthesized from anthranilate precursors, typically involving acylation of the amino group followed by intramolecular cyclization. nih.gov

A potential synthetic application is outlined in the following table:

| Starting Material | Reagent | Conditions | Product |

| This compound | Formamide | Heat | 6-Chloro-8-fluoro-4(3H)-quinazolinone |

Catalytic Reactions Involving this compound

The presence of a chloro substituent makes the molecule amenable to various transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules.

Copper-Catalyzed Reactions: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds. It is plausible that the chloro group in this compound could undergo amination with various amines in the presence of a copper catalyst. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for a variety of cross-coupling reactions involving aryl halides.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid can form a new C-C bond at the position of the chlorine atom.

Buchwald-Hartwig Amination: This provides a modern and versatile alternative to the Ullmann condensation for C-N bond formation.

Heck Reaction: A C-C bond can be formed by coupling with an alkene.

A representative catalytic reaction is shown below:

| Reaction | Reactants | Catalyst System | Product |

| Suzuki Coupling | This compound, Phenylboronic acid | Pd(PPh₃)₄, Base | Methyl 2-amino-4-fluoro-6-phenylbenzoate |

Mechanistic Studies of Transformation Reactions

While specific mechanistic investigations for reactions of this compound are not extensively documented, the underlying mechanisms can be inferred from established principles of organic reaction mechanisms.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions. The second step involves the departure of the leaving group (halide) to restore the aromaticity of the ring.

Mechanism of Electrophilic Aromatic Substitution (EAS): EAS reactions also proceed through a two-step mechanism. Initially, the aromatic π-system attacks an electrophile, forming a resonance-stabilized cationic intermediate called a sigma complex or arenium ion. In the second step, a proton is removed from the carbon atom bearing the new substituent, which restores the aromaticity of the ring. The regiochemical outcome is governed by the directing effects of the substituents on the ring, which influence the stability of the sigma complex.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The distinct functional groups of Methyl 2-amino-6-chloro-4-fluorobenzoate allow for its use as a foundational component in the construction of more complex molecules. The amino group can be readily acylated, alkylated, or used as a handle for building larger structures. The aromatic ring itself can undergo further substitutions, and the existing substituents can direct these modifications to specific positions, enabling the regioselective synthesis of intricate molecular frameworks. This makes the compound a valuable starting material for creating novel organic compounds with potential applications in various fields of chemistry.

Precursor in the Synthesis of Substituted Fluorinated Aromatic Esters and Carboxylic Acids

This compound serves as a direct precursor to a range of substituted fluorinated aromatic compounds. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-6-chloro-4-fluorobenzoic acid. This carboxylic acid can then be converted into other esters, amides, or acid halides. Furthermore, the amino group can be modified prior to the ester's transformation, allowing for the synthesis of a diverse library of fluorinated aromatic esters and carboxylic acids with tailored properties.

Utilization in Cross-Coupling Reactions and Stereoselective Synthesis

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. By participating in these reactions, the compound can be elaborated into more complex structures, including biaryls and other conjugated systems. While direct examples in stereoselective synthesis are not widely documented, the functional groups of this molecule could be modified to introduce chirality, which would then direct the stereochemical outcome of subsequent reactions.

Role in the Design and Synthesis of Advanced Materials

The structural features of this compound suggest its potential utility in the field of materials science. The aromatic core and the presence of halogens and an amino group could be exploited in the synthesis of polymers, dyes, or other functional materials. For instance, it could be incorporated into polymer backbones to impart specific thermal or electronic properties. The amino group also provides a site for polymerization or for grafting onto surfaces to create functionalized materials.

Development of Bioactive Molecule Scaffolds

Halogenated and fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their unique biological properties. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound represents a scaffold that can be used to synthesize novel bioactive molecules. The various functional groups allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The core structure can be found in more complex molecules designed to interact with biological targets.

Design and Synthesis of Advanced Derivatives and Analogues

Structural Modification Strategies on the Ester Group (e.g., hydrolysis, transesterification)

The methyl ester group in Methyl 2-amino-6-chloro-4-fluorobenzoate is a primary site for structural modification, principally through hydrolysis and transesterification reactions. These transformations are fundamental in altering the solubility, polarity, and steric profile of the molecule.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-6-chloro-4-fluorobenzoic acid, is a common and straightforward transformation. This reaction can be achieved under both acidic and basic conditions.

Under basic conditions, saponification is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.

In acidic media, the hydrolysis is typically slower and often requires elevated temperatures. The reaction is catalyzed by a mineral acid, such as sulfuric acid or hydrochloric acid.

A noteworthy aspect of the hydrolysis of 2-aminobenzoate (B8764639) esters is the potential for intramolecular catalysis. The neighboring amino group can act as a general base, facilitating the nucleophilic attack of water on the ester carbonyl group. This can lead to enhanced reaction rates compared to isomers where the amino group is not in the ortho position.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. This strategy is particularly useful for introducing larger or more complex alkyl or aryl groups, thereby modifying the lipophilicity and steric bulk of the molecule.

The reaction can be driven to completion by using the alcohol as the solvent or by removing the methanol (B129727) byproduct. Common catalysts for transesterification include mineral acids, metal alkoxides, and enzymes. The choice of catalyst and reaction conditions depends on the desired ester and the sensitivity of other functional groups in the molecule.

Table 1: Examples of Ester Group Modifications

| Transformation | Reagents and Conditions | Product |

|---|

Derivatization of the Amino Group (e.g., acylation, alkylation, diazotization)

The primary amino group is a key site for introducing structural diversity into the this compound scaffold. Its nucleophilic nature allows for a variety of derivatization reactions.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This transformation is often used to introduce a wide range of functional groups and to modify the electronic properties of the benzene (B151609) ring. The reactivity of the amino group towards acylation is influenced by the electronic effects of the other substituents on the ring.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, offers a more controlled method for the synthesis of mono-alkylated products.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring. For example, the diazonium group can be replaced by a hydroxyl, cyano, or another halogen atom.

Table 2: Potential Derivatizations of the Amino Group

| Reaction | Reagents | Potential Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | Methyl 2-(acetylamino)-6-chloro-4-fluorobenzoate |

| Alkylation | Methyl iodide, K₂CO₃ | Methyl 2-(methylamino)-6-chloro-4-fluorobenzoate |

Halogen Atom Exchange and Functionalization

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring opens up possibilities for selective functionalization through halogen exchange or nucleophilic aromatic substitution reactions.

The relative reactivity of the halogens in nucleophilic aromatic substitution (SNAr) is generally F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the highly electronegative fluorine atom strongly activates the ring towards this attack. However, the position of the halogens relative to the activating/deactivating groups also plays a crucial role. In this compound, both halogens are ortho and para to the electron-donating amino group, which generally disfavors SNAr. Conversely, they are ortho and para to the electron-withdrawing ester group, which activates the ring towards nucleophilic attack.

Selective exchange of one halogen over the other can be challenging and often depends on the specific reaction conditions and the nature of the nucleophile. For instance, under certain conditions, it might be possible to selectively replace the more labile fluorine atom.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, provide powerful methods for the functionalization of the C-Cl bond. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide range of derivatives.

Influence of Substituent Variations on Reactivity and Synthetic Utility

The reactivity and synthetic utility of this compound are significantly influenced by the interplay of the electronic and steric effects of its substituents.

Amino Group (-NH₂): This is a strong electron-donating group (activating) through resonance and directs electrophilic aromatic substitution to the ortho and para positions. However, in this molecule, these positions are already substituted. Its presence enhances the nucleophilicity of the ring, making it more susceptible to oxidation.

Ester Group (-COOCH₃): This is an electron-withdrawing group (deactivating) through resonance and induction, making the aromatic ring less susceptible to electrophilic attack. It directs incoming electrophiles to the meta position.

Halogens (-Cl, -F): Halogens are deactivating through their inductive effect but are ortho, para-directing in electrophilic aromatic substitution due to their resonance effect.

The combination of these groups results in a complex reactivity profile. For instance, the electron-donating amino group and the electron-withdrawing ester group have opposing effects on the electron density of the aromatic ring. The steric hindrance provided by the ortho-substituents (amino and chloro groups) to the ester group can influence its reactivity, for example, by slowing down the rate of hydrolysis.

Variations in these substituents would predictably alter the molecule's reactivity. For example, replacing the amino group with a nitro group would significantly deactivate the ring towards electrophilic substitution and activate it towards nucleophilic substitution. Conversely, converting the ester to a more electron-donating group would have the opposite effect.

Isomeric Analogue Studies and Positional Isomerism

The study of positional isomers of this compound is crucial for understanding structure-activity relationships. The relative positions of the functional groups can have a profound impact on the molecule's chemical reactivity and biological properties.

For example, an isomer such as Methyl 4-amino-2-chloro-6-fluorobenzoate would exhibit different reactivity. In this isomer, the amino group is para to the ester group, which would lead to a different electronic distribution within the ring. The steric environment around the functional groups would also be altered.

Comparative studies of these isomers can provide valuable insights into how the spatial arrangement of substituents affects properties such as pKa, lipophilicity, and interaction with biological targets. For instance, the ability of the ortho-amino group to form an intramolecular hydrogen bond with the ester carbonyl is unique to the 2-amino substituted isomers and is absent in the 4-amino isomer. This can influence their conformation and reactivity.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on analogous compounds, such as various isomers of chloro-fluoro-aminobenzoates, indicates that this class of molecules often serves as versatile intermediates in organic synthesis. For instance, the synthesis of related aminobenzoic acid derivatives has been reported through multi-step processes involving nitration, hydrogenation, and chlorination of a starting toluic acid derivative. It is plausible that similar synthetic strategies could be adapted for the preparation of Methyl 2-amino-6-chloro-4-fluorobenzoate.

Unexplored Reaction Pathways and Synthetic Challenges

The reactivity of "this compound" is anticipated to be dictated by its three primary functional groups: the amino group, the chloro and fluoro substituents on the aromatic ring, and the methyl ester.

Unexplored Reaction Pathways:

N-functionalization: The amino group presents a prime site for a variety of reactions, including acylation, alkylation, and diazotization, which could lead to a diverse array of novel compounds. The impact of the ortho-chloro and para-fluoro substituents on the nucleophilicity and reactivity of this amino group is an area ripe for investigation.

Cross-coupling Reactions: The chloro and fluoro substituents could potentially participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the chloro versus the fluoro group in these reactions would be a key aspect to explore.

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or hydrazides, further expanding the synthetic utility of the core scaffold.

Synthetic Challenges:

Regioselectivity: A significant challenge in the synthesis of this specific isomer is achieving the desired 2-amino, 6-chloro, 4-fluoro substitution pattern with high regioselectivity. The directing effects of the substituents must be carefully managed to avoid the formation of undesired isomers.

Purification: The separation of the target molecule from potential isomeric byproducts could be challenging due to their similar physical properties, necessitating advanced purification techniques.

Scalability: Developing a scalable and cost-effective synthesis route would be crucial for its potential application in larger-scale chemical production.

Potential for Novel Applications in Chemical Research and Development

Given its structural motifs, "this compound" holds considerable potential as a building block in several areas of chemical research and development.

| Potential Application Area | Rationale |

| Medicinal Chemistry | The presence of halogen atoms and an amino group on an aromatic ring is a common feature in many biologically active molecules. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents, potentially targeting a range of diseases. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity of drug candidates. |

| Agrochemicals | Substituted anilinic compounds are frequently used in the development of new herbicides, pesticides, and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. |

| Materials Science | Aromatic amines and their derivatives are used in the synthesis of polymers, dyes, and other functional materials. This compound could be explored as a monomer or a precursor for the development of new materials with tailored optical, electronic, or thermal properties. |

Emerging Methodologies for Synthesis and Characterization

Advancements in synthetic and analytical chemistry offer new avenues for the preparation and study of "this compound."

Emerging Synthetic Methodologies:

Flow Chemistry: Continuous flow synthesis could offer a safer, more efficient, and scalable method for the preparation of this compound, particularly for handling potentially hazardous intermediates or reaction conditions.

Photoredox Catalysis: Light-mediated reactions could enable novel and selective transformations that are not easily achievable through traditional thermal methods, potentially offering new routes to this and related molecules.

Enzymatic Synthesis: Biocatalysis could provide a green and highly selective alternative for certain synthetic steps, such as the resolution of enantiomers if a chiral center were to be introduced.

Emerging Characterization Methodologies:

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously confirming the specific substitution pattern of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is essential for confirming the elemental composition of the synthesized compound.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the compound's spectroscopic properties, reactivity, and potential biological activity, thereby guiding experimental efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-6-chloro-4-fluorobenzoate, considering regioselectivity and functional group compatibility?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoate scaffold. For example:

Esterification : Start with fluorobenzoic acid derivatives, using methanol and acid catalysis to form the methyl ester.

Halogenation : Introduce chlorine via electrophilic aromatic substitution (EAS) using Cl2/FeCl3 or SO2Cl2, ensuring regioselectivity through steric and electronic directing effects .

Amination : Protect the ester group, then perform nitration followed by reduction (e.g., H2/Pd-C) to introduce the amino group. Deprotection yields the final product.

- Key Considerations : Monitor reaction temperatures and solvent polarity to avoid ester hydrolysis. Use protecting groups (e.g., acetyl) for the amino group during halogenation .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent positions via chemical shifts (e.g., fluorine’s deshielding effect, chlorine’s anisotropic effect). Integration ratios confirm stoichiometry.

- IR Spectroscopy : Verify ester carbonyl (C=O stretch ~1700 cm<sup>-1</sup>) and amino N-H stretches (~3300 cm<sup>-1</sup>).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding between amino and ester groups can stabilize the crystal lattice .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of amino and halogen substituents?

- Methodological Answer :

- Sequential Protection : Temporarily block reactive sites (e.g., amino groups) with acetyl or tert-butoxycarbonyl (Boc) groups before halogenation to prevent undesired substitutions .

- Catalyst Optimization : Use Lewis acids like FeCl3 to direct halogenation to specific positions. For amination, employ Pd-catalyzed Buchwald-Hartwig coupling to enhance selectivity .

Q. How do electronic effects of fluorine and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine’s Electron-Withdrawing Effect : Activates the aromatic ring toward nucleophilic attack but deactivates it toward electrophilic substitution. This enhances stability in Suzuki-Miyaura couplings.

- Chlorine’s Steric and Electronic Impact : Acts as a leaving group in SNAr reactions. Ortho-chloro substituents can hinder rotation, affecting molecular conformation in catalysis .

Q. What computational methods predict the electronic structure and potential bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Fluorine’s electronegativity may enhance binding affinity via polar interactions .

Q. How to resolve discrepancies in reported reaction yields for halogenation steps of precursors?

- Methodological Answer :

- Controlled Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading across studies. For example, higher temperatures may favor para-chlorination over ortho .

- Advanced Characterization : Use LC-MS to detect trace byproducts (e.g., dihalogenated species) that reduce yields. Optimize quenching methods to halt reactions at the mono-substituted stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.